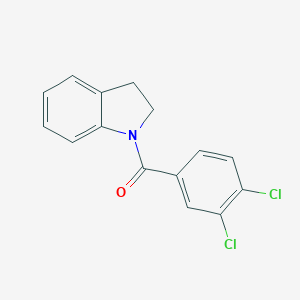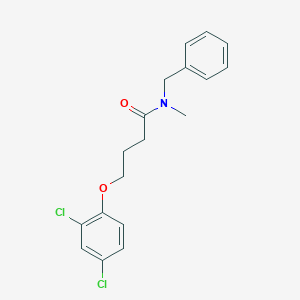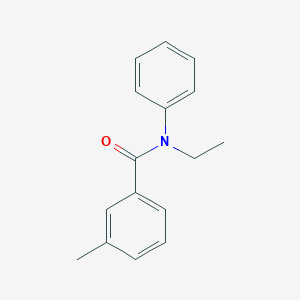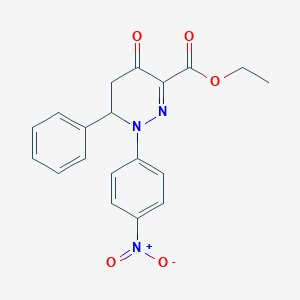
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone, also known as DHIQTE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHIQTE is a member of the isoquinoline family and contains a thiophene ring, which makes it structurally unique.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of oxidative stress, reduction of neuroinflammation, and modulation of neurotransmitter release. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its lack of selectivity, which can make it difficult to differentiate its effects from those of other compounds.
Future Directions
There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone. One area of interest is the development of more selective analogs of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone that can target specific pathways involved in neurodegenerative diseases and cancer. Another direction is the investigation of the potential synergistic effects of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone with other compounds, such as antioxidants or chemotherapeutic agents. Additionally, the development of new methods for the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has shown promising pharmacological properties in preclinical studies. Its unique structure and relative ease of synthesis make it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. Further research is needed to fully understand the potential of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in the treatment of neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be achieved through a multi-step process starting with the reaction between 2-thiophenecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate can then be converted into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone through a series of reactions involving oxidation and reduction steps. The synthesis method of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been well-established in the literature, and various modifications have been reported to improve the yield and purity of the compound.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been studied extensively for its potential pharmacological properties. One of the main areas of research has been in the field of neuroscience, where 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to possess neuroprotective and anti-inflammatory effects. Studies have also suggested that 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been investigated for its anticancer properties, with promising results in preclinical studies.
properties
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(10-14-6-3-9-18-14)16-8-7-12-4-1-2-5-13(12)11-16/h1-6,9H,7-8,10-11H2 |
InChI Key |
RFRICPUOGORAOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
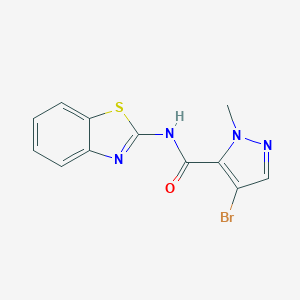

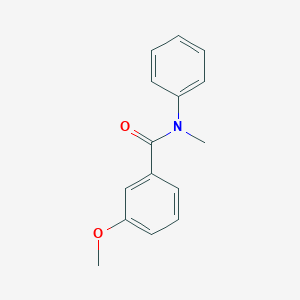
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
